molecular formula C11H12N4O2 B224114 5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine

Cat. No.: B224114
M. Wt: 232.24 g/mol
InChI Key: CHZNYFMSSZQZOH-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a nitro group, a methyl group, and a toluidino group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-methyl-2,4-pentanedione.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration, which involves treating the pyrazole ring with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Toluidino Group: The toluidino group can be introduced through a substitution reaction, where the pyrazole ring is treated with 2-toluidine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents such as nitric acid.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Reduction: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The toluidino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride, lithium aluminum hydride)

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

    Reduction: 4-amino-3-methyl-5-(2-toluidino)-1H-pyrazole

    Oxidation: 4-nitro-3-carboxy-5-(2-toluidino)-1H-pyrazole

    Substitution: Various substituted pyrazoles depending on the reagents used

Scientific Research Applications

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with biological macromolecules, making it useful in biochemical research.

    Medicine: Potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceutical compounds.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals. Its functional groups allow for modifications that can lead to the development of new materials with desired properties.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The nitro group can participate in redox reactions, while the toluidino group can interact with hydrophobic pockets in proteins. The overall mechanism involves the compound interacting with molecular targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-methyl-5-(2-aminophenyl)-1H-pyrazole
  • 4-nitro-3-methyl-5-(2-methylanilino)-1H-pyrazole
  • 4-nitro-3-methyl-5-(2-phenylamino)-1H-pyrazole

Uniqueness

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the toluidino group, which imparts specific chemical properties and reactivity This distinguishes it from other similar compounds that may have different substituents on the pyrazole ring

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

5-methyl-N-(2-methylphenyl)-4-nitro-1H-pyrazol-3-amine

InChI

InChI=1S/C11H12N4O2/c1-7-5-3-4-6-9(7)12-11-10(15(16)17)8(2)13-14-11/h3-6H,1-2H3,(H2,12,13,14)

InChI Key

CHZNYFMSSZQZOH-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C

Canonical SMILES

CC1=CC=CC=C1NC2=NNC(=C2[N+](=O)[O-])C

Origin of Product

United States

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